11Z,13Z-Hexadecadienyl acetate
CAS No.: 118744-50-6
Cat. No.: VC0013457
Molecular Formula: C18H34O3
Molecular Weight: 298.467
Purity: 96%
* For research use only. Not for human or veterinary use.

CAS No. | 118744-50-6 |
---|---|
Molecular Formula | C18H34O3 |
Molecular Weight | 298.467 |
IUPAC Name | acetic acid;hexadeca-11,13-dien-1-ol |
Standard InChI | InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h3-6,17H,2,7-16H2,1H3;1H3,(H,3,4) |
Standard InChI Key | GCDPHMYXIBYOGU-UHFFFAOYSA-N |
SMILES | CCC=CC=CCCCCCCCCCCO.CC(=O)O |
Chemical Identification and Structural Characteristics
(11Z,13Z)-Hexadecadienyl acetate is an organic compound with the molecular formula C₁₈H₃₂O₂ and a molecular weight of 280.4455 . This compound belongs to the class of acetate esters and features a sixteen-carbon chain (hexadecane backbone) with two double bonds at positions 11 and 13, both in the Z (cis) configuration. The structural integrity of this molecule is defined by its conjugated diene system, which plays a crucial role in its biological activity and chemical reactivity. The terminal acetate group (-OCOCH₃) provides the ester functionality that characterizes this compound as an acetate rather than an alcohol.
The IUPAC name for this compound is (11Z,13Z)-hexadeca-11,13-dien-1-yl acetate, though it is commonly referred to by several synonyms including (Z,Z)-11,13-hexadecadienyl acetate and 11Z,13Z-hexadecadienyl acetate in scientific literature . The specific stereochemistry at positions 11 and 13 is critical to the compound's biological function, as alterations in these configurations can significantly affect its pheromonal activity.
Physical and Chemical Properties
The physical and chemical properties of (11Z,13Z)-hexadecadienyl acetate are summarized in the following table:
The compound features a relatively high LogP value of 5.58280, indicating significant lipophilicity, which is consistent with its long hydrocarbon chain structure . This property likely facilitates its role as a volatile semiochemical, allowing effective dispersion in air currents while maintaining stability. The polar surface area (PSA) of 26.30000 reflects the limited polarity contributed by the acetate group.
Synthesis Methods and Strategies
The synthesis of (11Z,13Z)-hexadecadienyl acetate presents several challenges, particularly in establishing the correct stereochemistry of the conjugated diene system. Research has developed efficient methods to overcome these challenges, with particular emphasis on maintaining the (Z,Z) configuration.
Acetylation of the Alcohol Precursor
The final step in obtaining (11Z,13Z)-hexadecadienyl acetate specifically involves acetylation of (11Z,13Z)-hexadecadienol. This transformation is relatively straightforward and has been achieved with high efficiency, as reported in a yield of 98% using acetic anhydride and pyridine in dichloromethane . The reaction equation can be represented as:
(11Z,13Z)-hexadecadienol + (CH₃CO)₂O → (11Z,13Z)-hexadecadienyl acetate + CH₃COOH
This high-yielding conversion makes the alcohol-to-acetate transformation a reliable final step in the synthetic sequence, preserving the delicate (Z,Z) stereochemistry of the conjugated diene system.
Biological Significance and Applications
(11Z,13Z)-Hexadecadienyl acetate holds considerable importance in the field of chemical ecology, particularly in relation to insect behavior and agricultural pest management strategies.
Role as an Insect Sex Pheromone Component
The compound forms part of the sex pheromone blend for several Notodontide insect pests . Sex pheromones play crucial roles in insect communication, particularly for mate location and reproductive behaviors. For certain species, (11Z,13Z)-hexadecadienyl acetate functions as a key component in multi-component pheromone systems that regulate sexual attraction and mating behaviors.
Research indicates that (11Z,13Z)-hexadecadienyl acetate is particularly significant in the pheromone systems of the navel orangeworm moth (Amyelois transitella), a major agricultural pest affecting almond, pistachio, and walnut crops in California . This finding has substantial implications for agricultural pest management strategies, as understanding pheromone chemistry can lead to the development of more effective and environmentally sustainable pest control methods.
Agricultural Applications
The identification and characterization of (11Z,13Z)-hexadecadienyl acetate as a component of insect pheromone blends has opened avenues for practical applications in agriculture, particularly in integrated pest management (IPM) strategies. These applications include:
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Pheromone-based monitoring systems to track pest populations
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Mass trapping of male insects to reduce mating opportunities
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Mating disruption techniques that interfere with normal reproductive behaviors
Studies have shown that combinations of pheromone components, including (11Z,13Z)-hexadecadienyl acetate, can produce high levels of rapid source location and source contact by male moths in controlled experiments . Such findings highlight the potential effectiveness of pheromone-based approaches for pest management.
Research Findings on Pheromone Blend Activity
Experimental research has yielded valuable insights into the attractiveness and efficacy of pheromone blends containing (11Z,13Z)-hexadecadienyl acetate. Wind-tunnel assays have been particularly informative in evaluating the compound's role in attracting male moths.
Dose-Response Relationships
Laboratory studies have demonstrated that the efficacy of pheromone blends containing (11Z,13Z)-hexadecadienyl acetate exhibits a dose-dependent relationship. Dosages of 10 and 100 ng of complete four-component blends produced higher levels of source location than lower (1 ng) or higher (1,000 ng) dosages in certain experimental settings . This non-linear dose-response relationship suggests an optimal concentration range for maximum attraction efficacy, which has important implications for the design of pheromone-based trapping and monitoring systems.
Component Synergism
This synergistic relationship between pheromone components represents an evolutionary adaptation that ensures species-specific communication channels in environments where multiple insect species coexist. The precise ratio and combination of components, including (11Z,13Z)-hexadecadienyl acetate, create a chemical signature that is uniquely recognized by conspecific individuals.
Structural Variations and Related Compounds
The chemical architecture of (11Z,13Z)-hexadecadienyl acetate places it within a family of structurally related compounds that share similar biosynthetic origins and often occur together in natural pheromone blends.
Isomeric Variations
The stereochemistry of the double bonds in (11Z,13Z)-hexadecadienyl acetate is crucial for its biological activity. An important isomeric variant is (11Z,13E)-hexadecadien-1-yl acetate, which differs only in the configuration of the double bond at position 13 (E instead of Z) . This subtle structural difference can significantly alter the compound's biological activity and specificity.
The presence of both Z,Z and Z,E isomers in some pheromone blends suggests that certain insect species may utilize stereochemical variations to create more complex and specific chemical communication systems. These isomeric variations may also play roles in reproductive isolation between closely related species that share similar habitats.
Related Functional Group Derivatives
(11Z,13Z)-Hexadecadienyl acetate belongs to a broader family of compounds that share the same carbon skeleton but feature different functional groups. Notable related compounds include:
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(11Z,13Z)-Hexadecadienal - featuring an aldehyde instead of an acetate group
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(11Z,13Z)-Hexadecadienol - the alcohol precursor to the acetate
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(Z)-13-Hexadecen-11-ynal - containing a conjugated en-yne moiety instead of a diene system
These structural relatives often co-occur in natural pheromone blends, with their relative proportions determining the specificity and effectiveness of the chemical signal for particular insect species. For instance, some species utilize a 4:1 ratio of aldehyde to alcohol derivatives .
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